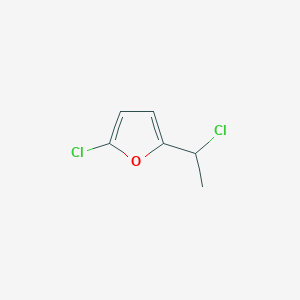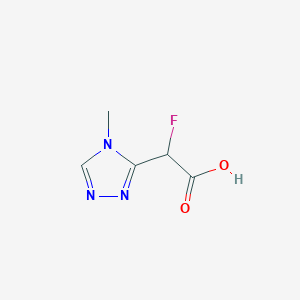
N-(But-3-yn-1-yl)-1-benzothiophen-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(But-3-yn-1-yl)-1-benzothiophen-7-amine is an organic compound that features a benzothiophene core substituted with an amine group and a but-3-yn-1-yl group. Benzothiophenes are known for their aromatic properties and are often found in various bioactive molecules. The presence of the but-3-yn-1-yl group introduces an alkyne functionality, which can be useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-3-yn-1-yl)-1-benzothiophen-7-amine typically involves the functionalization of a benzothiophene derivative. One common method is the nucleophilic substitution reaction where a benzothiophene derivative is reacted with but-3-yn-1-amine under suitable conditions. The reaction may require a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(But-3-yn-1-yl)-1-benzothiophen-7-amine can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of amides or secondary amines.
Scientific Research Applications
N-(But-3-yn-1-yl)-1-benzothiophen-7-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(But-3-yn-1-yl)-1-benzothiophen-7-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(But-3-yn-1-yl)-1-benzothiophen-2-amine: Similar structure but with the amine group at a different position.
N-(But-3-yn-1-yl)-2-benzothiazolamine: Contains a benzothiazole core instead of benzothiophene.
N-(But-3-yn-1-yl)-1-benzofuran-7-amine: Contains a benzofuran core instead of benzothiophene.
Uniqueness
N-(But-3-yn-1-yl)-1-benzothiophen-7-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the benzothiophene core with the but-3-yn-1-yl group provides a versatile scaffold for further functionalization and exploration in various applications.
Properties
Molecular Formula |
C12H11NS |
|---|---|
Molecular Weight |
201.29 g/mol |
IUPAC Name |
N-but-3-ynyl-1-benzothiophen-7-amine |
InChI |
InChI=1S/C12H11NS/c1-2-3-8-13-11-6-4-5-10-7-9-14-12(10)11/h1,4-7,9,13H,3,8H2 |
InChI Key |
DFJABZNPVORBRD-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNC1=CC=CC2=C1SC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(Tert-butoxy)carbonyl]amino}-3-(4-methylcyclohexyl)propanoic acid](/img/structure/B13072650.png)





![{[3-Methoxy-4-(propan-2-yloxy)phenyl]methyl}(methyl)amine](/img/structure/B13072677.png)




![2-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13072697.png)
